

Benchmarking TEAD Ligand 1-Derived Degradator Against Published TEAD Degradators: A Comparative Guide

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Compound of Interest

Compound Name: *TEAD ligand 1*

Cat. No.: *B15542401*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of PROTAC TEAD degrader-1, synthesized from **TEAD ligand 1**, against other recently published TEAD-targeting protein degraders. The objective is to offer a clear, data-driven overview to aid in the selection and development of potent and selective TEAD degraders for therapeutic applications. The data presented here is compiled from peer-reviewed publications, and all experimental protocols are detailed to ensure reproducibility and facilitate cross-study comparisons.

Introduction to TEAD Degradation

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are the final downstream effectors of the Hippo signaling pathway.^{[1][2]} This pathway plays a crucial role in organ size control, cell proliferation, and apoptosis.^[2] Dysregulation of the Hippo pathway, leading to the hyperactivation of TEADs and their co-activators YAP/TAZ, is a key driver in the development and progression of various cancers.^[2] Consequently, the targeted degradation of TEAD proteins has emerged as a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This guide focuses on comparing a TEAD degrader derived from "**TEAD ligand 1**" with other notable published TEAD degraders.

Quantitative Performance Comparison of TEAD Degraders

The following table summarizes the degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50) of PROTAC TEAD degrader-1 and other published TEAD degraders. It is important to note that the experimental conditions, such as cell lines and treatment times, may vary between studies, which can influence the observed values. For a direct comparison, it is recommended to evaluate these compounds head-to-head under identical experimental conditions.

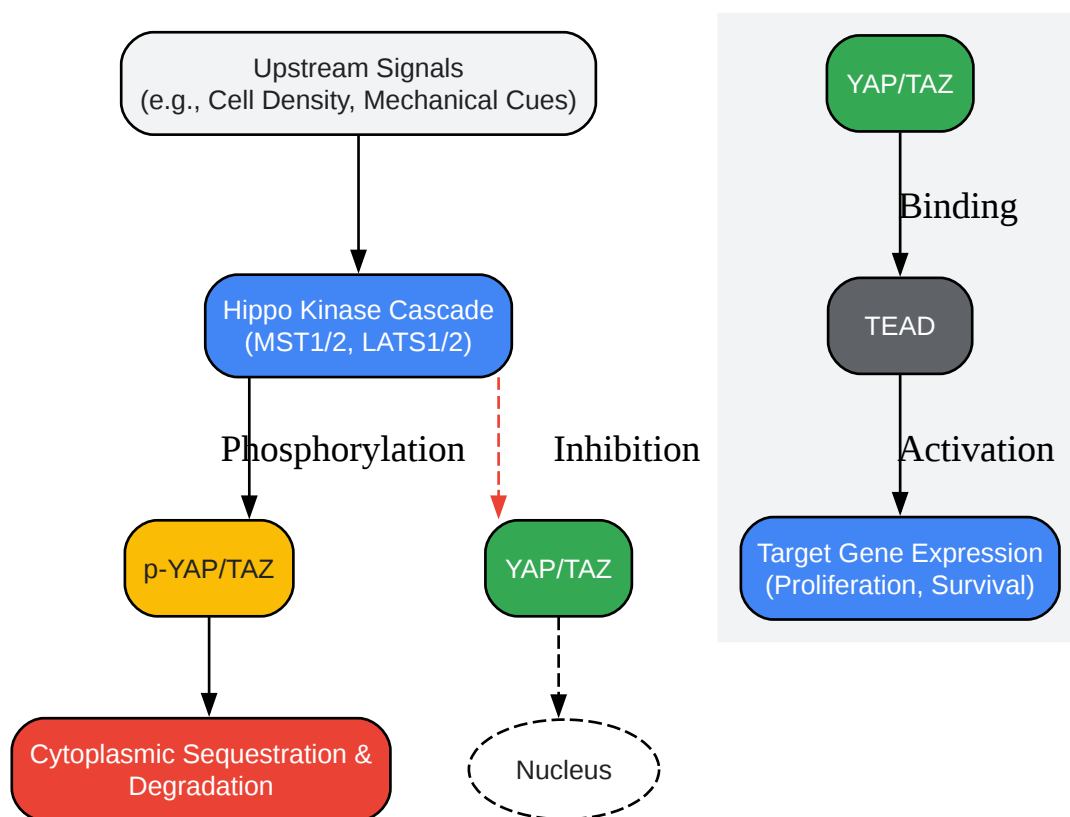
Degrader Name	Target(s)	Cell Line	DC50	Dmax (%)	IC50 (Anti-proliferation)	E3 Ligase Ligand	Publication
PROTAC TEAD degrader-1 (Compound 27)	TEAD2 (selective)	293T (Flag-TEAD2)	54.1 nM	>90% at 1 μ M	0.21 μ M (NCI-H226)	Thalidomide (CRBN)	Li H, et al., ACS Med Chem Lett. 2024
KG-FP-003	Pan-TEAD	NCI-H1299 (TEAD1-mNeonGreen)	Low nM	>90% at 100 nM	Not Reported	Pomalidomide (CRBN)	Liu Y, et al., Adv Sci. 2025[3]
TEAD-CIDE Compound D	Pan-TEAD	OVCAR-8	Not explicitly stated	Not explicitly stated	Effective	Not specified	Pham P, et al.
TEAD-CIDE Compound E	Pan-TEAD	OVCAR-8	Not explicitly stated	Not explicitly stated	Effective	Not specified	Pham P, et al.
H122 (Compound 40)	TEAD1	MSTO-211H	3 nM	>90% at 30 nM	21.3 nM (MSTO-211H), 0.6 nM (NCI-H226)	Pomalidomide (CRBN)	Lu Y, et al., J Med Chem. 2025

Signaling Pathways and Mechanisms of Action

To visually represent the biological context and the mechanism of the compounds discussed, the following diagrams are provided.

Hippo-TEAD Signaling Pathway

The Hippo pathway is a complex signaling cascade that ultimately regulates the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.

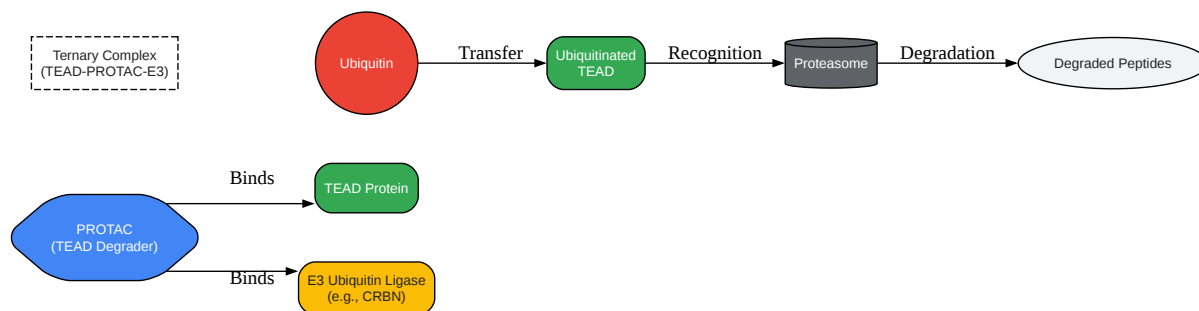


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Caption: The Hippo-TEAD signaling pathway.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.



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